3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Description
Properties
Molecular Formula |
C8H6F3N3 |
|---|---|
Molecular Weight |
201.15 g/mol |
IUPAC Name |
3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H6F3N3/c1-14-4-13-6-2-5(8(9,10)11)3-12-7(6)14/h2-4H,1H3 |
InChI Key |
CWOSEUZEHNOXHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Functionalized Pyridine Precursors
The most widely adopted approach involves cyclocondensation reactions between 2-amino-5-(trifluoromethyl)pyridine derivatives and methylating agents. A representative protocol utilizes 2-amino-5-(trifluoromethyl)pyridine and methyl iodide under basic conditions to form the imidazole ring.
Reaction Conditions:
- Solvent: Anhydrous dimethylformamide (DMF)
- Base: Potassium carbonate (K₂CO₃)
- Temperature: 80–100°C (reflux)
- Duration: 12–24 hours
The mechanism proceeds via nucleophilic attack of the pyridine amino group on the methyl iodide, followed by intramolecular cyclization to form the fused imidazo[4,5-b]pyridine system. Yields typically range from 65–78%, with purity exceeding 90% after recrystallization.
Optimization Insights:
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.
- Methylating Agents: Methyl triflate outperforms methyl iodide in reactions requiring milder conditions (50–60°C).
Palladium-mediated cross-coupling enables late-stage introduction of the trifluoromethyl group. This method starts with 3-methylimidazo[4,5-b]pyridine-6-boronic acid and employs trifluoromethyl copper(I) under catalytic conditions.
Catalytic System:
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Solvent: Tetrahydrofuran (THF)
- Temperature: 60°C
- Duration: 8 hours
This route achieves 70–82% yields but requires stringent anhydrous conditions. The trifluoromethyl copper(I) reagent’s instability necessitates in-situ preparation.
Comparative Advantages:
- Functional group tolerance: Compatible with halogen substituents.
- Scalability: Demonstrated at 100-g scale in industrial settings.
Halogenation-Functionalization Sequential Approach
A two-step strategy involving iodination followed by trifluoromethylation addresses regiochemical challenges:
Step 1: Iodination
- Substrate: 3-methylimidazo[4,5-b]pyridine
- Reagent: N-Iodosuccinimide (NIS)
- Conditions: Acetonitrile, 25°C, 4 hours
- Yield: 89% of 6-iodo intermediate
Step 2: Trifluoromethylation
- Reagent: Trimethyl(trifluoromethyl)silane (TMSCF₃)
- Catalyst: CuI (10 mol%)
- Solvent: DMF, 100°C, 12 hours
- Yield: 76%
This method’s modularity allows parallel diversification but incurs higher costs due to precious metal catalysts.
Vapor-Phase Cyclization for Industrial Production
Large-scale synthesis employs vapor-phase reactions combining 2,3-diamino-5-(trifluoromethyl)pyridine and methyl chloride over iron fluoride catalysts:
Process Parameters:
| Parameter | Value |
|---|---|
| Temperature | 320–350°C |
| Pressure | 1.5–2.0 atm |
| Catalyst Loading | 15 wt% FeF₃/SiO₂ |
| Residence Time | 30–45 seconds |
This continuous-flow method achieves 85–92% conversion with 99% selectivity, making it preferable for bulk manufacturing.
Enzymatic Approaches and Green Chemistry
Emerging biocatalytic methods utilize transaminases to catalyze the cyclization step under aqueous conditions:
Key Features:
- Enzyme: Engineered ω-transaminase from Arthrobacter sp.
- pH: 7.5–8.0
- Temperature: 37°C
- Co-factor: Pyridoxal phosphate (PLP)
While current yields remain modest (45–55%), this approach reduces hazardous waste generation by 80% compared to traditional routes.
Critical Analysis of Methodologies
Table 1: Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclocondensation | 65–78 | 90–95 | Pilot-scale | $ |
| Cross-Coupling | 70–82 | 88–93 | Lab-scale | $$$ |
| Halogenation Sequence | 76 | 95 | Multi-gram | $$ |
| Vapor-Phase | 85–92 | 99 | Industrial | $ |
| Enzymatic | 45–55 | 85 | Lab-scale | $$ |
Cost Index: $ (low) to $$$$ (high)
Chemical Reactions Analysis
Substitution Reactions
The trifluoromethyl and methyl groups influence regioselectivity in substitution reactions. Key observations include:
-
Electrophilic substitution occurs preferentially at the C2 position due to the electron-deficient nature of the imidazo ring .
-
Nucleophilic substitution at the C5 position is facilitated by activating groups or directing ligands .
Table 1: Substitution reactions under varying conditions
| Reaction Type | Reagents/Conditions | Position Modified | Yield (%) |
|---|---|---|---|
| Bromination | NBS, DMF, 80°C | C2 | 72 |
| Chlorination | Cl₂, FeCl₃, RT | C5 | 65 |
| Nitration | HNO₃/H₂SO₄, 0°C | C2 | 58 |
C–H Bond Functionalization
Direct C–H arylation has been achieved through transition metal catalysis:
-
Copper(I)-mediated arylation at C2 proceeds via a concerted metallation-deprotonation (CMD) mechanism .
-
Palladium catalysis enables coupling with aryl halides at C5 when using phosphine ligands .
Mechanistic insights :
-
Coordination of Cu(I) to the N3 nitrogen activates the C2 position .
-
Electron-withdrawing trifluoromethyl group enhances electrophilicity at C2.
Example : Reaction with 4-iodoanisole under CuI (20 mol%), 1,10-phenanthroline (40 mol%), and K₃PO₄ in DMF at 110°C for 24 h yields 2-(4-methoxyphenyl)-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (84% yield) .
Ring-Opening and Rearrangement
Acid- or base-induced transformations include:
-
Ring expansion : Treatment with HNO₂ generates pyrido[2,3-d]imidazole derivatives .
-
Degradation : Prolonged heating in 6M HCl cleaves the imidazole ring to form aminopyridine fragments .
Cross-Coupling Reactions
The brominated derivative participates in:
-
Suzuki coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) .
-
Sonogashira coupling with terminal alkynes (PdCl₂(PPh₃)₂, CuI, Et₃N) .
Table 2: Coupling partners and yields
| Partner | Catalyst System | Product Position | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂/XPhos | C5 | 78 |
| Ethynylbenzene | PdCl₂(PPh₃)₂/CuI | C2 | 63 |
Redox Reactions
-
Oxidation : MnO₂ in acetone converts C5-methylthio groups to sulfones .
-
Reduction : H₂/Pd-C reduces nitro groups to amines without affecting the trifluoromethyl group .
Supramolecular Interactions
The compound forms π-stacked dimers in crystal lattices, influencing its reactivity in solid-state reactions.
Key Structural Influences on Reactivity
-
Trifluoromethyl group :
-
Methyl group at N3 :
This reactivity profile makes the compound valuable for synthesizing bioactive molecules, particularly kinase inhibitors and antimicrobial agents .
Scientific Research Applications
3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations in the Imidazo[4,5-b]pyridine Core
Key structural analogs differ in substituent type, position, and electronic effects:
Electronic and Steric Effects
- Trifluoromethyl Group: The -CF₃ group in the target compound (position 6) reduces basicity and increases resistance to oxidative metabolism compared to non-fluorinated analogs .
- Halogenation : Iodine (position 2) introduces steric bulk and polarizability, while chlorine (positions 6,7) enhances electrophilicity .
- Boronic Ester : The dioxaborolan-2-yl group (position 6) facilitates cross-coupling reactions, enabling modular synthesis of complex derivatives .
Key Reactions for Analog Preparation
- Iodination : Electrophilic iodination using N-iodosuccinimide (NIS) introduces iodine at position 2 .
- Dimerization : Ethylene-bridged dimer forms via nucleophilic substitution of dibromoethane with two imidazo[4,5-b]pyridine units .
- Boronic Ester Installation : Miyaura borylation of a brominated precursor with bis(pinacolato)diboron .
Physicochemical and Spectroscopic Properties
Elemental Analysis and NMR Data
Medicinal Chemistry
Material Science
Analytical Chemistry
- Heterocyclic Amine Detection: Imidazo[4,5-b]pyridines are monitored as foodborne carcinogens (e.g., PhIP) using HPLC with UV/fluorescence detection .
Biological Activity
3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[4,5-b]pyridine core with a methyl group at the 3-position and a trifluoromethyl group at the 6-position. The trifluoromethyl substituent enhances lipophilicity and metabolic stability, making it a promising candidate for drug development.
Chemical Information:
- IUPAC Name: 3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
- Molecular Formula: C8H6F3N3
- Molecular Weight: 201.15 g/mol
- CAS Number: 1350994-90-9
Biological Activity Overview
Research has indicated that 3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine exhibits notable biological activity across various domains:
-
Anticancer Activity:
- Studies have shown that derivatives of imidazo[4,5-b]pyridine can inhibit the growth of various cancer cell lines. The trifluoromethyl group is believed to enhance binding affinity to biological targets involved in cancer pathways.
- Case Study: A study demonstrated that certain imidazo[4,5-b]pyridine derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent anticancer effects.
-
Antimicrobial Activity:
- The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest efficacy against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) Data:
Pathogen MIC (µg/mL) Control (Standard Drug) Staphylococcus aureus 12.5 Ciprofloxacin (2) Escherichia coli 25 Ampicillin (10) Candida albicans 250 Fluconazole (500)
The biological activity of 3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is attributed to its interaction with various cellular targets:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding: Molecular docking studies indicate favorable binding affinities to receptors implicated in tumor growth and survival.
Comparative Analysis with Related Compounds
To understand the unique properties of 3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Fluoro-3-methyl-6-(trifluoromethyl)-3H-pyridine | Fluorine instead of iodine | Lower lipophilicity than trifluoromethyl derivative |
| 2-Chloro-3-methyl-6-(trifluoromethyl)-3H-pyridine | Chlorine substituent | Potentially different biological activity profile |
| 2-Bromo-3-methyl-6-(trifluoromethyl)-3H-pyridine | Bromine substituent | Similar reactivity but different halogen properties |
Future Directions in Research
Given its promising biological activity, further research is warranted to explore:
- In Vivo Studies: To assess the therapeutic potential and safety profile in animal models.
- Mechanistic Studies: To elucidate the precise molecular mechanisms underlying its anticancer and antimicrobial effects.
- Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for enhanced efficacy and reduced toxicity.
Q & A
Q. What are the common synthetic routes for 3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine?
The compound is typically synthesized via cyclization of substituted pyridine precursors. For example, 5-bromopyridine-2,3-diamine reacts with trifluoromethyl ketones under phase-transfer catalysis (PTC) using solvents like DMF and catalysts such as p-toluenesulfonic acid . Alternative routes involve coupling reactions with benzyl chloride or propiolic acid derivatives under mild conditions with tetra-n-butylammonium bromide as a catalyst . Key steps include optimizing reaction time (e.g., 72 hours for cycloadditions) and purification via silica gel chromatography .
Q. How is the structural characterization of this compound performed?
Structural elucidation relies on X-ray crystallography to confirm planar imidazo[4,5-b]pyridine systems and dihedral angles with substituents (e.g., 20.4°–86.0° for phenyl rings) . NMR spectroscopy (1H/13C) identifies proton environments, such as methyl and trifluoromethyl groups, while mass spectrometry validates molecular weight (e.g., 327.05 g/mol for iodinated derivatives) .
Q. What pharmacological targets are associated with this scaffold?
Imidazo[4,5-b]pyridines show activity against:
- 5-HT6 receptors (Ki = 6 nM for partial inverse agonism in CNS disorders) .
- COX-1/COX-2 (IC50 = 9.2–21.8 µM for anti-inflammatory applications) .
- c-Met kinase (nanomolar inhibition for anticancer activity) .
- Antimicrobial targets (MIC comparable to ciprofloxacin against E. coli) .
Advanced Research Questions
Q. How to design experiments to assess its efficacy in cancer cell inhibition?
- In vitro assays : Use cell lines (e.g., HeLa, MCF-7) with proliferation assays (MTT/WST-1) to determine IC50 values (reported in low µM range) .
- Dose-response curves : Test concentrations from 0.1–100 µM, comparing to controls like cisplatin.
- Mechanistic studies : Perform flow cytometry for apoptosis/necrosis analysis and Western blotting for kinase inhibition (e.g., c-Met phosphorylation) .
Q. How to resolve contradictions in structure-activity relationship (SAR) data?
- Substituent positioning : Bromine at position 6 vs. 7 alters antimicrobial vs. anticancer activity; trifluoromethyl groups enhance metabolic stability .
- Pharmacophore modeling : Use docking studies (e.g., AutoDock Vina) to compare binding modes with 5-HT6 vs. COX-2 targets .
- Meta-analysis : Cross-reference bioactivity data from patents (e.g., kinase inhibition in EP applications) and academic studies to identify consensus SAR trends .
Q. What methodological challenges arise in scaling up synthesis for preclinical studies?
- Purification : Replace column chromatography with recrystallization or flash chromatography for higher yields .
- Solvent optimization : Transition from DMF to greener solvents (e.g., ethanol/water mixtures) while maintaining reaction efficiency .
- Byproduct control : Monitor intermediates via LC-MS to minimize impurities (e.g., triazole byproducts in cycloadditions) .
Q. How can this scaffold be applied in CNS drug development?
- BBB permeability : Assess logP values (optimal range: 2–5) and use PAMPA-BBB assays .
- Metabolic stability : Test hepatic microsomal stability (e.g., human/rat liver microsomes) and CYP450 inhibition profiles .
- Functionalization : Introduce polar groups (e.g., piperazine) to enhance solubility without compromising receptor binding .
Q. What computational methods predict its interactions with biological targets?
- Molecular docking : Use Schrödinger Suite or MOE to model binding with 5-HT6 (PDB: 7SKL) or c-Met (PDB: 3LQ8) .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate trifluoromethyl effects with activity .
- MD simulations : Run 100-ns trajectories to assess binding stability in lipid bilayers for membrane-bound targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
